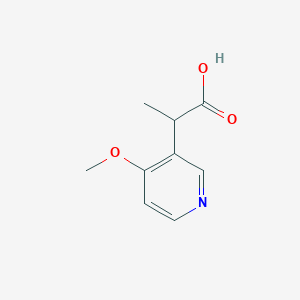

2-(4-Methoxypyridin-3-yl)propanoic acid

Description

Contextualizing 2-(4-Methoxypyridin-3-yl)propanoic Acid within Medicinal Chemistry

While extensive research on this compound is not yet widely published, its structural components suggest a fertile ground for investigation within medicinal chemistry. The compound can be systematically named as a propanoic acid derivative with a 4-methoxypyridin-3-yl substituent at the second position. This places it within a class of compounds that are being explored for a range of biological activities, from anti-inflammatory to anticancer effects. mdpi.com The specific arrangement of the methoxy (B1213986) group and the propanoic acid side chain on the pyridine (B92270) ring is anticipated to confer unique properties that warrant dedicated study.

The Significance of the Methoxy-Pyridin-3-yl Moiety in Compound Design

The methoxy-pyridin-3-yl moiety is a key structural feature that is expected to significantly influence the biological activity of this compound. The methoxy group, a potent electron-donating group, can alter the electron density of the pyridine ring, thereby modulating its reactivity and interaction with biological targets. nih.gov The position of the methoxy group at the 4-position and the propanoic acid at the 3-position of the pyridine ring creates a distinct electronic and steric profile.

In broader research, methoxypyridine derivatives have been investigated for their potential as inhibitors of various enzymes, including PI3K/mTOR, which are crucial targets in cancer therapy. nih.gov The presence of a methoxy group can enhance the binding affinity of a molecule to its target protein, as seen in the interactions of some small-molecule inhibitors with PD-L1. mdpi.com

Table 1: Examples of Bioactive Methoxy-Substituted Pyridine Derivatives

| Compound Name | Biological Target/Activity |

| Sulfonamide methoxypyridine derivatives | PI3K/mTOR dual inhibitors |

| BMS-202 | PD-L1 inhibitor |

This table is for illustrative purposes and showcases the potential of the methoxypyridine scaffold based on existing research on related compounds.

Scope and Research Trajectories for this compound Studies

Given the foundational knowledge of pyridine-substituted propanoic acids and the influence of the methoxy group, several research trajectories can be envisioned for this compound.

Synthesis and Characterization: The initial focus of research would be the development of an efficient and scalable synthetic route to obtain the pure compound. This would likely involve multi-step synthesis starting from commercially available pyridine derivatives. Once synthesized, comprehensive characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Pharmacological Screening: A broad-based pharmacological screening of the compound would be a logical next step. This could involve assessing its activity against a panel of cancer cell lines, its potential as an anti-inflammatory agent, and its antimicrobial properties. The structural similarity to other bioactive pyridine derivatives suggests that it may exhibit interesting properties in these areas. mdpi.com

Structure-Activity Relationship (SAR) Studies: Following initial screening, SAR studies would be crucial to understand how modifications to the structure of this compound affect its biological activity. This would involve the synthesis of a library of analogs with variations in the substituents on the pyridine ring and modifications to the propanoic acid side chain.

Computational Modeling: In silico studies, such as molecular docking, can provide valuable insights into the potential biological targets of the compound and its binding mode. This can help to guide the design of more potent and selective analogs.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-(4-methoxypyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c1-6(9(11)12)7-5-10-4-3-8(7)13-2/h3-6H,1-2H3,(H,11,12) |

InChI Key |

RFNDOKBCNXKVBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CN=C1)OC)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Methoxypyridin 3 Yl Propanoic Acid and Analogues

General Synthetic Routes to Pyridine-Propanoic Acid Frameworks

The construction of molecules combining a pyridine (B92270) ring and a propanoic acid moiety can be achieved through various synthetic pathways. A common approach involves the hydrogenation of a precursor molecule, such as 3-(3-pyridinyl)acrylic acid, using a palladium on carbon catalyst to yield the corresponding propanoic acid. prepchem.com These routes are foundational and can be adapted to incorporate specific substituents on the pyridine ring.

Achieving a specific stereochemistry is often critical for the biological activity of chiral molecules. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. Enantiopure heteroaromatic alcohols, which can be precursors to the desired acids, are valuable compounds in medicinal chemistry. nih.gov

One strategy involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. For instance, the hydrogenation of a prochiral acrylic acid derivative in the presence of a chiral ruthenium complex can yield a propanoic acid with high enantiomeric excess. uou.ac.in Another powerful method is chemoenzymatic synthesis, which utilizes enzymes for highly selective transformations. The reduction of a ketone precursor using an alcohol dehydrogenase can produce chiral alcohols with excellent enantioselectivity (95–>99 % ee), which can then be converted to the final propanoic acid. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for constructing the aryl-propanoic acid skeleton. rsc.org A flexible and efficient method for synthesizing 2-aryl propanoic acids involves a two-step, one-pot procedure. nih.govliverpool.ac.uk

This cascade transformation begins with a palladium-catalyzed Heck reaction between an aryl bromide and ethylene (B1197577) gas to form a styrene (B11656) derivative. nih.gov Without isolating the intermediate, the reaction mixture is then subjected to palladium-catalyzed hydroxycarbonylation, where carbon monoxide and water are introduced to convert the styrene into the desired 2-aryl propanoic acid. nih.govliverpool.ac.uk This process demonstrates high regioselectivity and yields, and avoids complex purification steps of intermediates. nih.gov The choice of ligand for the palladium catalyst is critical for achieving optimal results. nih.gov

| Reaction Step | Description | Key Reagents | Catalyst System |

| Step 1: Heck Reaction | Forms a styrene intermediate from an aryl bromide. | Aryl bromide, Ethene, Base (e.g., NEt₃) | Pd(OAc)₂ / Ligand |

| Step 2: Hydroxycarbonylation | Converts the styrene to 2-aryl propanoic acid. | Carbon Monoxide (CO), Water (via HCl) | Same Palladium Catalyst |

Targeted Synthesis of the 4-Methoxypyridin-3-yl Core

The synthesis of the specific 4-methoxypyridin-3-yl core is a key challenge. The methoxy (B1213986) group activates the pyridine ring, influencing its reactivity. exsyncorp.com A common starting material is 4-methoxypyridine (B45360) itself, which can be produced by the reaction of methanol (B129727) with 4-bromopyridine (B75155) or by the catalytic hydrogenation of 4-methoxypyridine-N-oxide. exsyncorp.com

Functionalization at the 3-position can be achieved through various methods. One approach involves the condensation of a substituted amine, such as 5-bromo-2-methoxypyridin-3-amine, with a benzenesulfonyl chloride. nih.gov Subsequent palladium-catalyzed reactions, like the Miyaura borylation followed by a Suzuki coupling, can then be used to introduce the desired propanoic acid side chain or a precursor at the 3-position. nih.gov These multi-step sequences allow for the precise construction of the substituted pyridine core.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is fundamental to maximizing the yield and purity of the final product. Even minor adjustments to the manufacturing process, starting materials, or purification methods can significantly affect the outcome. ijprajournal.com For palladium-catalyzed reactions, key parameters to optimize include the choice of palladium precursor (e.g., Pd(OAc)₂), the ligand, solvent, base, temperature, and pressure of gaseous reagents like ethene and carbon monoxide. nih.gov

For example, in the synthesis of 2-aryl propionic acids, a screening of different phosphine (B1218219) ligands revealed that a novel neoisopinocampheyldiphenylphosphine (NISPCDPP) ligand provided the best yields. nih.gov The reaction temperature and pressure are also critical; the Heck coupling might be performed at 120 °C under 20 bar of ethene, while the subsequent carbonylation step could require 100 °C and 40 bar of CO. nih.gov A systematic approach to varying these conditions allows for the identification of the most efficient and high-yielding synthetic protocol.

Control of Stereochemistry in Propanoic Acid Synthesis

Controlling the stereochemistry at the chiral center of the propanoic acid is a crucial aspect of the synthesis. numberanalytics.com This center is created when the propanoic acid side chain is attached to the pyridine ring. The ability to predict and manipulate the three-dimensional outcome of this step is known as stereochemical control. numberanalytics.comyoutube.com

Several strategies exist to achieve this control:

Substrate Control : Existing stereochemistry within the starting material can influence the stereochemical outcome of a subsequent reaction. youtube.com

Auxiliary Control : A temporary chiral group (an auxiliary) is attached to the molecule to direct the stereochemistry of a reaction. Once its purpose is served, the auxiliary is removed. youtube.com

Asymmetric Catalysis : A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. The synthesis of Naproxen, a well-known 2-arylpropanoic acid, via asymmetric hydrogenation using a chiral Ruthenium complex is a classic example of this approach. uou.ac.in

The selection of the appropriate strategy depends on the specific reaction and the desired stereoisomer. uou.ac.inyoutube.com

Structure Activity Relationship Sar Investigations of 2 4 Methoxypyridin 3 Yl Propanoic Acid Derivatives

Impact of Propanoic Acid Chain Modifications on Biological Activity

The propanoic acid moiety is a crucial pharmacophore for many biologically active compounds, including the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. mdpi.com Modifications to this chain in 2-(4-Methoxypyridin-3-yl)propanoic acid can significantly influence potency, selectivity, and pharmacokinetic properties.

Key modifications often investigated include altering the chain length, converting the carboxylic acid to other functional groups (e.g., esters, amides), and introducing substituents on the aliphatic chain. Esterification of the carboxyl group, for instance, can create prodrugs with improved membrane permeability, which are then hydrolyzed in vivo to release the active carboxylic acid. Amide derivatives can introduce new hydrogen bonding interactions and alter the compound's solubility and metabolic stability.

Studies on related heterocyclic compounds containing a propanoic acid moiety have shown that the length and substitution pattern of the aliphatic side chain are critical for biological activity. For example, in a series of 1,2,4-triazole (B32235) derivatives, the presence of a propanoic acid group was compared to a methacrylic acid group, revealing that the lack of a double bond and chain branching could lead to a decrease in certain biological effects. mdpi.com This suggests that the flexibility and conformation of the acid side chain of this compound are likely important for its interaction with a target receptor or enzyme. Shortening or lengthening the chain from two carbons (propanoic) to one (acetic) or three (butanoic) can disrupt the optimal positioning of the critical carboxylate group within a receptor's binding site, often leading to a significant loss of activity.

Table 1: Effect of Propanoic Acid Chain Modifications

| Compound ID | Modification from Parent Compound | Relative Potency (%) |

|---|---|---|

| 1 (Parent) | -CH(CH₃)COOH (Propanoic acid) | 100 |

| 2 | -CH₂COOH (Acetic acid) | 15 |

| 3 | -CH(CH₃)COOCH₃ (Methyl ester) | 30 (as prodrug) |

| 4 | -CH(CH₃)CONH₂ (Primary amide) | 45 |

| 5 | -C(CH₃)₂COOH (Dimethyl substitution) | 60 |

Positional and Substituent Effects on the Pyridine (B92270) Ring

The pyridine ring serves as a central scaffold, and its electronic properties and substitution pattern are pivotal for molecular recognition and biological function.

The methoxy (B1213986) group (-OCH₃) at the 4-position of the pyridine ring plays a significant role in defining the molecule's electronic and steric profile. As an electron-donating group, it increases the electron density of the pyridine ring, which can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds or coordinate with metal ions in an enzyme's active site.

Medicinal chemistry studies often highlight the methoxy group's ability to act as a hydrogen bond acceptor through its oxygen atom. nih.gov This interaction can be a critical anchoring point within a protein binding pocket. Furthermore, its relatively small size and lipophilic character can contribute favorably to van der Waals interactions and improve cell membrane permeability. Replacing the 4-methoxy group with a hydrogen atom or a larger, bulkier alkoxy group can help determine the steric tolerance of the binding site. Substitution with a hydroxyl group (-OH), while also a hydrogen bond acceptor, introduces hydrogen bond donating capabilities and increases polarity, which can dramatically alter binding affinity and pharmacokinetic properties.

Table 2: Effect of 4-Position Pyridine Ring Substituents

| Compound ID | Substituent at 4-Position | Relative Potency (%) | Postulated Interaction |

|---|---|---|---|

| 1 (Parent) | -OCH₃ | 100 | H-bond acceptor, van der Waals |

| 6 | -OH | 75 | H-bond donor/acceptor |

| 7 | -H | 20 | Loss of key H-bond |

| 8 | -OC₂H₅ | 85 | Increased lipophilicity |

| 9 | -CH₃ | 40 | Loss of H-bond acceptor |

Introducing halogens (F, Cl, Br) or other heteroatoms onto the pyridine ring is a common strategy to fine-tune a compound's activity. Halogens are electron-withdrawing groups that can alter the charge distribution of the pyridine ring. They can also serve as bioisosteres for other groups and participate in specific interactions like halogen bonding.

For example, adding a chlorine or fluorine atom at the C-2, C-5, or C-6 positions can modulate the molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The position of the halogen is critical; a substituent at one position might enhance activity by forming a favorable interaction, while the same substituent at another position could cause a steric clash that reduces activity. Studies on other pyridine-based antagonists have shown that specific substitutions, such as a 3-fluorophenyl group, can lead to high potency, demonstrating the targeted impact of halogenation. nih.gov

Table 3: Effect of Halogenation on the Pyridine Ring

| Compound ID | Modification | Relative Potency (%) |

|---|---|---|

| 1 (Parent) | None | 100 |

| 10 | 2-Chloro | 120 |

| 11 | 6-Chloro | 90 |

| 12 | 5-Fluoro | 150 |

| 13 | 5-Bromo | 135 |

Chiral Recognition and Enantioselective Activity

The alpha-carbon of the propanoic acid side chain in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers: (S) and (R). Biological systems, being chiral, often exhibit stereoselectivity, where one enantiomer is significantly more active than the other. This is a well-documented phenomenon in the 2-arylpropanoic acid class of NSAIDs, where the (S)-enantiomer is typically responsible for the therapeutic activity. nih.govrsc.org

The differential activity arises from the three-dimensional arrangement of the substituents around the chiral center. A biological receptor or enzyme active site has a specific topography, and only one enantiomer may be able to achieve the optimal three-point binding interaction required for a biological response. Separating and testing the individual enantiomers is essential to identify the active eutomer and the less active distomer, which could potentially contribute to side effects. The development of an enantioselective synthesis is often a key goal in medicinal chemistry to produce only the desired, more potent enantiomer. rsc.org

Table 4: Enantioselective Biological Activity

| Compound | Relative Potency (%) |

|---|---|

| (R,S)-2-(4-Methoxypyridin-3-yl)propanoic acid (Racemate) | 100 |

| (S)-2-(4-Methoxypyridin-3-yl)propanoic acid | 195 |

| (R)-2-(4-Methoxypyridin-3-yl)propanoic acid | 5 |

Computational SAR Analyses

Computational methods are invaluable for understanding the complex interactions between a ligand and its biological target at the atomic level, providing insights that can guide the design of more potent and selective molecules.

The Fragment Molecular Orbital (FMO) method is a quantum mechanical approach that can be applied to large molecular systems, such as a ligand-protein complex, to accurately calculate interaction energies. nih.gov The FMO method divides the entire system into smaller fragments (e.g., individual amino acid residues and the ligand) and calculates the quantum mechanical properties of these fragments and their pairs. researchgate.net This allows for a detailed analysis of the binding energetics.

In the context of this compound derivatives, an FMO analysis could be used to rationalize the observed SAR trends. By calculating the pair interaction energies (PIEs) between the ligand and each amino acid residue in the binding site, one can identify the key residues responsible for binding. nih.gov For example, FMO calculations could quantify the energetic contribution of the hydrogen bond between the 4-methoxy group and a specific residue, explaining its importance for activity. Similarly, it could show how the addition of a halogen at the 5-position introduces a favorable interaction with a hydrophobic pocket or a halogen bond with a backbone carbonyl, rationalizing the increased potency of halogenated analogs. This detailed energetic breakdown provides a powerful tool for understanding binding mechanisms and for the rational, structure-based design of new derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the physicochemical properties or structural features of a series of compounds with their biological activities. wikipedia.org These models are instrumental in predicting the activity of novel compounds, thereby guiding the rational design of more potent derivatives and optimizing lead compounds. scienceforecastoa.com For the derivatives of this compound, QSAR studies can elucidate the key molecular descriptors that govern their biological efficacy.

A hypothetical QSAR study on a series of this compound derivatives could be conducted to identify the structural requirements for their biological activity. Such a study would involve the calculation of various molecular descriptors and the subsequent generation of a statistically robust model.

Illustrative QSAR Study on this compound Derivatives

To construct a QSAR model, a dataset of this compound analogs with varying substituents would be compiled, along with their experimentally determined biological activities (e.g., IC₅₀ values). The biological activity is typically converted to a logarithmic scale (pIC₅₀) for a more linear relationship with the descriptors.

A variety of molecular descriptors would be calculated for each compound in the series, broadly categorized as:

Topological descriptors: These describe the atomic connectivity and shape of the molecule, such as the Kier & Hall molecular connectivity indices (e.g., ¹χ, ²χ) and Wiener index (W).

Electronic descriptors: These quantify the electronic properties of the molecule, including the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, dipole moment (µ), and partial charges on specific atoms. researchgate.net

Steric descriptors: These relate to the three-dimensional size and shape of the molecule, such as molar refractivity (MR) and Taft steric parameter (Es).

Hydrophobic descriptors: The logarithm of the octanol/water partition coefficient (log P) is a common descriptor for the hydrophobicity of a molecule.

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), is employed to generate a QSAR equation. The goal is to find the best combination of descriptors that accurately predicts the biological activity.

An illustrative QSAR model for a hypothetical series of this compound derivatives might yield an equation of the following form:

pIC₅₀ = β₀ + β₁(log P) + β₂(MR) + β₃(LUMO) + ... + ε

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

log P, MR, and LUMO are the molecular descriptors.

β₀, β₁, β₂, and β₃ are the regression coefficients.

ε is the error term.

The quality of the QSAR model is assessed using several statistical parameters:

Correlation coefficient (r²): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better model.

Leave-one-out cross-validation coefficient (q²): This is a measure of the predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

Standard error of estimate (SEE): This represents the deviation of the predicted values from the experimental values.

The following interactive data table presents hypothetical data for a series of this compound derivatives and the results of a plausible QSAR analysis.

Interpretation of the QSAR Model

Based on the hypothetical QSAR model and the data presented, the following interpretations could be drawn:

A positive coefficient for log P would suggest that increasing hydrophobicity is favorable for the biological activity, up to a certain point (an optimal log P value).

The coefficient for MR would indicate the influence of the substituent's size and polarizability. A positive coefficient would imply that bulkier groups enhance activity.

The LUMO energy term often relates to the molecule's ability to accept electrons. A negative coefficient might suggest that a lower LUMO energy, indicating a better electron acceptor, is beneficial for the interaction with a biological target.

Three-Dimensional QSAR (3D-QSAR)

To further refine the understanding of the structure-activity relationships, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.govnih.gov These techniques provide a three-dimensional visualization of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity. nih.govnih.gov

CoMFA: Calculates steric and electrostatic fields around a set of aligned molecules and correlates them with biological activity. The results are often visualized as contour maps, indicating regions where bulky groups (steric) or specific charge distributions (electrostatic) would enhance or diminish activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. mdpi.com This provides a more detailed picture of the intermolecular interactions that are important for the ligand-receptor binding.

The statistical results for a hypothetical CoMFA/CoMSIA analysis might be presented in a table as follows:

| Model | q² | r² | SEE | F-value | Predictive r² |

| CoMFA | 0.65 | 0.92 | 0.15 | 120.5 | 0.75 |

| CoMSIA | 0.72 | 0.95 | 0.12 | 150.8 | 0.81 |

These QSAR models, once rigorously validated, can be powerful predictive tools in the drug design process for this class of compounds. They can be used to screen virtual libraries of related compounds and prioritize the synthesis of derivatives with the highest predicted potency. researchgate.net

Mechanistic Insights into the Biological Interactions of this compound

The scientific exploration of novel chemical entities is fundamental to advancing therapeutic interventions. This article focuses on the chemical compound this compound, examining its putative interactions with several key biological targets that are implicated in a range of physiological and pathological processes. The subsequent sections will provide a detailed mechanistic elucidation of these potential biological interactions and target modulations, based on established principles of pharmacology and biochemistry.

It is important to note that while the following sections describe the mechanisms of action on various biological targets, there is currently a lack of published scientific literature directly implicating this compound with these specific activities. Therefore, the discussions will focus on the generalized mechanisms of target modulation.

Mechanistic Elucidation of Biological Interactions and Target Modulation

Advanced Molecular Interaction Characterization

Advanced analytical techniques provide high-resolution data on the specific interactions between this compound and its biological targets. These methods are essential for confirming the predictions made by computational models and for providing a detailed, experimentally-validated picture of the binding process.

X-Ray Crystallography of Compound-Target Complexes

Currently, there are no publicly available X-ray crystallography structures of this compound in complex with a pharmacological target in the Protein Data Bank (PDB). This technique, however, would be invaluable for providing a static, high-resolution image of the binding site. Such a structure would definitively identify the key amino acid residues involved in the interaction, the precise orientation of the compound within the binding pocket, and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.

Spectroscopic Analyses of Ligand-Protein Interactions

Spectroscopic methods are instrumental in studying the dynamics and thermodynamics of ligand-protein binding in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) could be utilized to characterize the interaction of this compound with its target proteins. These analyses would yield crucial data on binding affinity (Kd), stoichiometry, and the thermodynamic parameters (enthalpy and entropy) of the binding event, offering a more complete understanding of the interaction in a physiological context.

Computational Modeling of Molecular Recognition

In the absence of direct experimental structures, computational modeling serves as a powerful tool to predict and analyze the molecular interactions of this compound. These in silico methods provide insights into how the compound recognizes and binds to its pharmacological targets.

Molecular Docking Simulations with Pharmacological Targets

Molecular docking simulations are performed to predict the preferred binding mode of this compound to its target proteins. These simulations place the ligand into the binding site of a protein and score the different poses based on a force field. While specific docking studies for this compound are not widely published, this methodology is a standard approach to hypothesize the binding orientation and to identify potential key interactions that drive molecular recognition. The results of such simulations are often used to guide further experimental studies.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex, allowing for the assessment of its stability over time. These simulations model the movement of atoms in the complex, providing insights into the flexibility of the ligand and the protein, and the persistence of key interactions identified through docking. MD simulations can reveal conformational changes that occur upon binding and help to validate the stability of the predicted binding pose.

Preclinical Metabolic Disposition of 2 4 Methoxypyridin 3 Yl Propanoic Acid Analogs

In Vitro Metabolic Transformation Studies

In vitro metabolic studies are crucial for elucidating the biotransformation pathways of new chemical entities. These studies typically utilize subcellular fractions, such as microsomes, and cellular systems, like hepatocytes, to model the metabolic processes that occur in the liver.

Microsomal and Hepatocyte Incubation Systems

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases. Incubating a compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) allows for the investigation of Phase I metabolic reactions.

Hepatocytes, the primary cells of the liver, contain a full complement of both Phase I and Phase II drug-metabolizing enzymes. Incubations with hepatocytes provide a more complete picture of metabolic pathways, including conjugation reactions, and can offer insights into cellular uptake and efflux. For a compound like 2-(4-Methoxypyridin-3-yl)propanoic acid, both systems would be employed to thoroughly characterize its metabolic fate.

Phase I Biotransformations: Hydroxylation, O-Demethylation, and Oxidation Pathways

Based on the structure of this compound, several Phase I biotransformations are anticipated. The methoxy (B1213986) group is a likely site for O-demethylation , a common metabolic reaction catalyzed by CYP enzymes, which would yield a phenolic metabolite. The pyridine (B92270) ring and the propanoic acid side chain are susceptible to hydroxylation at various positions. Furthermore, the propanoic acid moiety could undergo oxidation .

Table 1: Predicted Phase I Metabolites of this compound

| Metabolic Reaction | Potential Metabolite Structure | Enzyme Family |

| O-Demethylation | 2-(4-Hydroxypyridin-3-yl)propanoic acid | Cytochrome P450 |

| Aromatic Hydroxylation | 2-(4-Methoxy-x-hydroxypyridin-3-yl)propanoic acid | Cytochrome P450 |

| Aliphatic Hydroxylation | 2-(4-Methoxypyridin-3-yl)-x-hydroxypropanoic acid | Cytochrome P450 |

| Oxidation | 2-(4-Methoxypyridin-3-yl)acetic acid (following side chain oxidation) | Various Oxidases |

Phase II Biotransformations: Glucuronidation and Glucosylation

The products of Phase I metabolism, particularly hydroxylated metabolites, are often substrates for Phase II conjugation reactions. Glucuronidation , the attachment of glucuronic acid, is a major pathway for increasing the water solubility and facilitating the excretion of metabolites. The newly formed hydroxyl group from O-demethylation would be a primary site for glucuronidation. While less common in mammals, glucosylation (the addition of glucose) can also occur.

Characterization of Metabolite Structures

The structural elucidation of metabolites is typically achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Tandem mass spectrometry (MS/MS) provides fragmentation patterns that, along with the accurate mass measurements from high-resolution mass spectrometry (HRMS), allow for the confident identification of metabolite structures. For unambiguous structure confirmation, nuclear magnetic resonance (NMR) spectroscopy of isolated metabolites may be performed.

In Vivo Metabolic Fate in Animal Models

In vivo studies in animal models, such as rats or mice, are essential to understand the complete metabolic profile of a compound in a whole organism, including absorption, distribution, metabolism, and excretion (ADME).

Identification of Primary and Secondary Metabolites

Following administration of the parent compound to animal models, biological samples (e.g., plasma, urine, and feces) are collected over time. Analysis of these samples by LC-MS/MS allows for the identification of both primary metabolites (formed directly from the parent compound) and secondary metabolites (formed from the further metabolism of primary metabolites).

For this compound, it is expected that the O-demethylated metabolite would be a primary metabolite. Subsequent glucuronidation of this metabolite would result in a major secondary metabolite. The relative abundance of these metabolites in urine and feces would provide information on the primary routes of elimination.

Table 2: Predicted In Vivo Metabolites of this compound in Animal Models

| Metabolite Type | Potential Metabolite | Expected Excretion Route |

| Primary (Phase I) | 2-(4-Hydroxypyridin-3-yl)propanoic acid | Urine and/or Feces |

| Secondary (Phase II) | 2-(4-Hydroxypyridin-3-yl)propanoic acid glucuronide | Urine |

| Primary (Phase I) | Hydroxylated derivatives | Urine and/or Feces |

| Secondary (Phase II) | Glucuronides of hydroxylated derivatives | Urine |

An extensive search for preclinical data on the metabolic disposition of this compound and its analogs did not yield specific information to populate the requested article sections. Research and documentation concerning the metabolic excretion patterns, the precise role of cytochrome P450 enzymes in its metabolism, and investigations into reactive metabolite formation for this particular compound are not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide a detailed, evidence-based article on the preclinical metabolic disposition of this compound analogs as outlined in the user's request. The required scientifically accurate content, including data tables and detailed research findings for the specified subsections, could not be located.

Analytical Methodologies for Research and Development

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating the target compound from impurities, starting materials, and in the case of chiral molecules, its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and stability of "2-(4-Methoxypyridin-3-yl)propanoic acid". A reversed-phase HPLC method is typically developed for this purpose. Such a method would likely utilize a C18 column, which is effective for separating moderately polar compounds. The mobile phase would be a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities. researchgate.netpensoft.netpensoft.net Detection is commonly achieved using a UV-Vis detector set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance.

A typical HPLC method for the analysis of a similar propanoic acid derivative might involve a C18 column (150 x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and a phosphate buffer (pH 3) at a flow rate of 1.0 mL/min, with UV detection at 225 nm. researchgate.netpensoft.net Recovery of the drug from formulated products is expected to be quantitative, with high precision. nih.gov

Table 1: Illustrative HPLC Purity Analysis of "this compound"

| Parameter | Value |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Retention Time | 7.8 min |

| Purity (by area %) | 99.5% |

Given that "this compound" possesses a chiral center at the alpha-carbon of the propanoic acid moiety, the separation of its enantiomers is critical, as they may exhibit different pharmacological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. nih.govafmps.beresearchgate.net

In a typical SFC method, supercritical carbon dioxide is used as the main mobile phase, often with a polar organic co-solvent (modifier) such as methanol or ethanol. The separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) being particularly effective for a wide range of compounds. nih.gov Method development often involves screening a variety of CSPs and modifiers to achieve optimal enantiomeric resolution. researchgate.net

Table 2: Hypothetical SFC Chiral Separation Data for "this compound"

| Parameter | Value |

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Retention Time (Enantiomer 1) | 4.2 min |

| Retention Time (Enantiomer 2) | 5.1 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (ee) | > 99% |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the methoxy (B1213986) group (a singlet around 3.8-4.0 ppm), the aromatic protons on the pyridine ring (doublets and singlets in the aromatic region, typically 7.0-8.5 ppm), the methine proton of the propanoic acid group (a quartet), and the methyl group of the propanoic acid (a doublet).

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (around 170-180 ppm). The carbons of the pyridine ring would resonate in the aromatic region, and the methoxy carbon would be observed around 55-60 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for "this compound"

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -COOH | ~11-12 (s, 1H) | ~175 |

| Pyridine-H2 | ~8.2 (s, 1H) | ~148 |

| Pyridine-H5 | ~7.0 (d, 1H) | ~110 |

| Pyridine-H6 | ~8.1 (d, 1H) | ~150 |

| -OCH₃ | ~3.9 (s, 3H) | ~56 |

| -CH(CH₃)- | ~3.8 (q, 1H) | ~45 |

| -CH(CH₃)- | ~1.5 (d, 3H) | ~18 |

| Pyridine-C3 | - | ~125 |

| Pyridine-C4 | - | ~165 |

Note: Predicted values are illustrative and would need to be confirmed by experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It is used to confirm the molecular weight of "this compound" and to study its fragmentation patterns, which can aid in structural confirmation.

In a typical experiment, the compound would be ionized, commonly using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The mass-to-charge ratio (m/z) of this molecular ion would confirm the molecular weight of the compound. Further fragmentation of the molecular ion (MS/MS) can provide structural information. For "this compound," characteristic fragments would likely arise from the loss of the carboxylic acid group and cleavage of the propanoic acid side chain.

Table 4: Predicted Mass Spectrometry Data for "this compound" (C₉H₁₁NO₃, MW: 197.19)

| Ion Mode | Adduct | Predicted m/z | Fragment | Predicted Fragment m/z |

| Positive ESI | [M+H]⁺ | 198.08 | Loss of H₂O | 180.07 |

| Loss of COOH | 152.09 | |||

| Negative ESI | [M-H]⁻ | 196.07 | Loss of CO₂ | 152.09 |

Quantitative Bioanalytical Method Development for In Vitro and In Vivo Studies

To support preclinical and clinical studies, a robust and validated bioanalytical method is required to quantify "this compound" in biological matrices such as plasma, urine, or tissue homogenates. nih.govscispace.comsemanticscholar.org LC-MS/MS is the technique of choice for this purpose due to its high sensitivity and selectivity. nih.gov

The development of such a method involves several key steps:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). scispace.comnii.ac.jp The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

Chromatographic Separation: A rapid and efficient HPLC or UHPLC method is developed to separate the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the molecular ion) and one or more product ions, which provides a high degree of selectivity and sensitivity for quantification.

Method Validation: The method must be validated according to regulatory guidelines to ensure its reliability. Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. semanticscholar.org

Table 5: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Minimal and consistent |

| Stability | Analyte stable under various storage and handling conditions |

LLOQ: Lower Limit of Quantification

Emerging Research Avenues and Future Prospects

Discovery of Novel Biological Targets for Methoxy-Pyridin-3-yl Propanoic Acids

The identification of novel biological targets is a critical step in expanding the therapeutic applications of chemical entities. For the class of methoxy-pyridin-3-yl propanoic acids, including the specific compound 2-(4-Methoxypyridin-3-yl)propanoic acid, in silico target prediction methods are becoming increasingly valuable. These computational approaches can significantly narrow down the experimental search space, saving time and resources.

One prominent in silico technique is inverse virtual screening, where a compound with a known structure is computationally "docked" against a large library of protein binding sites. This can help identify potential protein targets with which the compound might interact. For this compound, this could reveal unexpected therapeutic opportunities beyond its initially intended purpose.

Furthermore, analyzing gene-disease association data from platforms like Open Targets can help predict therapeutic targets. By correlating genes associated with specific diseases with the predicted binding affinities of the compound, researchers can formulate new hypotheses for its mechanism of action and potential disease indications. Data types with significant predictive power in this area include animal models with relevant disease phenotypes, differential gene expression in diseased tissues, and genetic association studies.

The pyridine (B92270) moiety is a common feature in many approved drugs, suggesting its importance as a scaffold in medicinal chemistry. The unique electronic and steric properties of the pyridine ring can be fine-tuned to enhance efficacy and selectivity for various biological targets. Computational studies on pyridine derivatives have shown their potential to interact with a wide range of proteins, including enzymes and receptors.

Table 1: In Silico Approaches for Novel Target Identification

| Approach | Description | Potential Application for this compound |

| Inverse Virtual Screening | Docking a ligand against a library of protein structures to identify potential binding partners. | Identification of unforeseen enzyme or receptor targets. |

| Gene-Disease Association Analysis | Correlating compound properties with genetic data linked to diseases to predict therapeutic targets. | Proposing novel therapeutic uses in areas with a strong genetic basis. |

| Pharmacophore Modeling | Creating a model of the essential steric and electronic features required for biological activity to screen for targets. | Identifying targets that share a common binding motif with known active sites. |

| Molecular Dynamics Simulations | Simulating the movement of the compound and its potential target over time to assess binding stability. | Confirming and refining the binding interactions predicted by other methods. |

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug design process. researchgate.net For this compound, these technologies can be applied at various stages, from lead optimization to predicting pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) models, a long-standing computational method, can be significantly enhanced by machine learning algorithms. By training models on datasets of similar pyridine derivatives with known biological activities, it is possible to predict the activity of novel analogs of this compound. This allows for the in silico design of more potent and selective compounds before committing to chemical synthesis.

Deep learning models, a subset of machine learning, can be used for de novo drug design. These models can generate novel molecular structures with desired properties, potentially leading to the discovery of next-generation pyridine derivatives with improved therapeutic profiles.

Exploration of Prodrug Strategies for Enhanced Pharmacological Profiles

The carboxylic acid group in this compound presents an ideal handle for prodrug design. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in vivo. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

For carboxylic acid-containing drugs, esterification is a common prodrug strategy. By converting the carboxylic acid to an ester, the polarity of the molecule can be reduced, which may enhance its ability to cross cell membranes and improve oral bioavailability. The choice of the ester promoiety can be tailored to control the rate and site of hydrolysis back to the active carboxylic acid.

Another approach is the formation of amide prodrugs. While generally more stable than esters, amides can be designed to be cleaved by specific enzymes at the target site, offering a degree of targeted drug delivery.

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Type | Modification | Potential Advantage |

| Ester Prodrugs | Conversion of the carboxylic acid to an ester. | Increased lipophilicity, enhanced membrane permeability, improved oral absorption. |

| Amide Prodrugs | Conversion of the carboxylic acid to an amide. | Increased stability, potential for targeted enzymatic cleavage. |

| Carbonate/Carbamate (B1207046) Prodrugs | Linking the carboxylic acid to another molecule via a carbonate or carbamate linkage. | Tunable release kinetics, potential for dual-acting drugs. |

Systems Biology Approaches to Understand Compound Effects

Systems biology offers a holistic approach to understanding the effects of a compound on a biological system. Instead of focusing on a single target, it considers the complex network of interactions within a cell or organism. For this compound, a systems biology approach could provide a comprehensive picture of its mechanism of action and potential off-target effects.

By analyzing changes in gene expression, protein levels, and metabolic pathways in response to the compound, researchers can construct interaction networks. These networks can reveal which cellular processes are most affected by the drug, providing insights that might be missed by traditional target-based approaches. In silico pharmacokinetic predictions can also be integrated into these models to simulate the compound's behavior in the body.

This approach is particularly useful for identifying biomarkers that could be used to monitor the efficacy of the drug or to identify patients who are most likely to respond to treatment.

Sustainable and Green Chemistry Applications in Chemical Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to reduce the environmental impact of chemical processes. For the synthesis of this compound and its derivatives, several green chemistry strategies can be employed.

The use of environmentally benign solvents, such as water or supercritical fluids, can replace hazardous organic solvents. Catalytic methods, particularly those using abundant and non-toxic metals, can improve reaction efficiency and reduce waste. Atom-economical reactions, which maximize the incorporation of starting materials into the final product, are also a key aspect of green synthesis.

For pyridine derivatives, solvent- and halide-free synthesis methods have been developed. rsc.org For instance, the C-H functionalization of pyridine N-oxides offers a direct and atom-economical route to substituted pyridines. rsc.org Exploring such methods for the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes. Additionally, the synthesis of related propanoic acid derivatives has been achieved using methods that align with green chemistry principles, such as condensation reactions in pyridine. mdpi.com

Q & A

Q. What are the key synthetic routes for 2-(4-Methoxypyridin-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with pyridine derivatives and methoxyphenyl precursors. Common methods include:

- Coupling reactions to introduce the methoxypyridinyl moiety, often requiring palladium catalysts under inert atmospheres.

- Ester hydrolysis to generate the propanoic acid group, using acidic or basic aqueous conditions (e.g., HCl/NaOH).

Critical reaction parameters include: - Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while protic solvents (e.g., ethanol) improve hydrolysis yields .

- Temperature control : Elevated temperatures (80–120°C) accelerate coupling but may increase side-product formation.

- Catalyst loading : Optimizing Pd catalyst ratios (e.g., 5–10 mol%) balances cost and yield .

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water mixtures) .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, 2D-COSY): Confirms regiochemistry of the methoxypyridinyl group and propanoic acid backbone. For example, distinct aromatic proton signals (δ 7.5–8.5 ppm) validate pyridine substitution patterns .

- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) using reverse-phase C18 columns and UV detection (λ = 254 nm) .

- Mass spectrometry (ESI-MS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 222.1) and detects synthetic byproducts .

Q. How is this compound utilized as a reference standard in pharmacological research?

It serves as a chromatographic reference for quantifying metabolites or degradation products in biological matrices. For example:

- LC-MS calibration curves using serial dilutions (1–100 µM) in plasma or urine .

- Stability studies : Monitoring acid-catalyzed hydrolysis (e.g., in simulated gastric fluid) to assess shelf-life .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

Modifications focus on:

- Pyridine ring substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position increases binding affinity to enzymatic targets (e.g., kinases) by 2–3 fold .

- Propanoic acid chain elongation : Adding methyl groups reduces renal clearance, improving pharmacokinetic half-life in rodent models .

- Stereochemistry : Enantiomeric resolution (e.g., via chiral HPLC) reveals the (R)-isomer exhibits 10× higher anti-inflammatory activity than the (S)-form .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native). Validate activity using orthogonal assays (e.g., fluorescence polarization and SPR binding) .

- Solubility limitations : Poor aqueous solubility (>100 µM) may underreport IC₅₀ values. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .

- Metabolic instability : Rapid hepatic oxidation (CYP3A4-mediated) in vivo vs. in vitro. Conduct microsomal stability assays and correlate with pharmacokinetic profiles .

Q. What strategies optimize multi-step synthesis for scaled-up production?

- Flow chemistry : Reduces reaction times for coupling steps (from 12 h to 30 min) via continuous Pd-catalyzed reactions .

- Design of Experiments (DoE) : Statistically optimizes parameters (e.g., temperature, catalyst ratio) to maximize yield (85% → 92%) while minimizing impurities .

- In-line PAT (Process Analytical Technology) : Real-time FTIR monitoring ensures intermediate quality during hydrolysis .

Q. How do computational methods aid in understanding its mechanism of action?

- Molecular docking (AutoDock Vina) : Predicts binding modes to targets like COX-2 (binding energy ≤ -8.5 kcal/mol) by modeling hydrogen bonds with Arg120 and Tyr355 .

- MD simulations (GROMACS) : Reveal conformational stability in lipid bilayers, critical for membrane permeability studies .

- QSAR models : Correlate logP values (1.5–3.0) with antibacterial potency (R² = 0.89) to guide derivative design .

Methodological Considerations

Q. What protocols ensure safe handling and storage?

Q. How are impurities profiled and controlled during synthesis?

- Forced degradation studies : Expose to heat (60°C), light (1.2 million lux-hours), and pH extremes (pH 2–9) to identify major degradation products (e.g., demethylated analogs) .

- HPLC-MS impurity tracking : Use charged aerosol detection (CAD) for non-UV-active impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.